molecular formula C19H22N4O2 B2501503 1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-(3-phenylpropyl)urea CAS No. 2034255-79-1

1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-(3-phenylpropyl)urea

Cat. No.: B2501503
CAS No.: 2034255-79-1
M. Wt: 338.411
InChI Key: INWXFGQVLMTCSU-UHFFFAOYSA-N
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Description

This compound is a urea derivative featuring a furan-2-yl group, a 1H-pyrazol-1-yl moiety, and a 3-phenylpropyl chain. Its structural complexity arises from the integration of heterocyclic systems (furan and pyrazole) with a urea backbone, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name

1-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]-3-(3-phenylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2/c24-19(20-11-4-9-16-7-2-1-3-8-16)21-15-17(18-10-5-14-25-18)23-13-6-12-22-23/h1-3,5-8,10,12-14,17H,4,9,11,15H2,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INWXFGQVLMTCSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)NCC(C2=CC=CO2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-(3-phenylpropyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furan-2-yl-ethyl intermediate: This step involves the reaction of furan with an appropriate alkylating agent under basic conditions to form the furan-2-yl-ethyl intermediate.

    Introduction of the pyrazole ring: The furan-2-yl-ethyl intermediate is then reacted with a pyrazole derivative in the presence of a suitable catalyst to form the 2-(1H-pyrazol-1-yl)ethyl intermediate.

    Urea formation: The final step involves the reaction of the 2-(1H-pyrazol-1-yl)ethyl intermediate with 3-phenylpropyl isocyanate under controlled conditions to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-(3-phenylpropyl)urea can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The pyrazole ring can be reduced under specific conditions to form pyrazoline derivatives.

    Substitution: The urea moiety can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized furan derivatives.

    Reduction: Pyrazoline derivatives.

    Substitution: Substituted urea derivatives.

Scientific Research Applications

1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-(3-phenylpropyl)urea has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-(3-phenylpropyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Modulating their activity and influencing cellular processes.

    Interacting with DNA or RNA: Affecting gene expression and protein synthesis.

    Disrupting cellular membranes: Leading to cell death or altered cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9a)

  • Structure : Urea backbone with ethyl and 3-methyl-1-phenylpyrazole groups.
  • Key Data : Molecular weight 286.34 g/mol, melting point 148–150°C. Infrared (IR) and NMR spectra confirm urea C=O (1665 cm⁻¹) and pyrazole C=N (1600 cm⁻¹) bonds .
  • Comparison: Unlike the target compound, 9a lacks a furan ring but shares the pyrazole-urea motif.

1-(3-(Trifluoromethyl)-1H-pyrazol-1-yl)-N,N,N-trimethyl-2-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)-urea

  • Structure : Features a trifluoromethylpyrazole and a fused triazolo-pyrazine system.
  • Comparison : The trifluoromethyl group in this compound enhances metabolic stability compared to the furan group in the target molecule. However, the furan’s oxygen atom may offer hydrogen-bonding interactions absent in the CF₃-substituted analog.

1-{(E)-[3-(1H-Imidazol-1-yl)-1-(4-methoxyphenyl)propylidene]amino}-3-(2-methylphenyl)urea

  • Structure : Urea with imidazole and 4-methoxyphenyl groups.
  • Key Data : Synthesized via condensation reactions; characterized by X-ray crystallography. The imidazole ring provides basicity (pKa ~6.5–7.0), influencing solubility and receptor binding .
  • Comparison : Replacing pyrazole with imidazole alters electronic properties and hydrogen-bonding capacity. The target compound’s furan ring may confer lower basicity but improved aromatic stacking interactions.

A-425619 (1-isoquinolin-5-yl-3-(4-trifluoromethyl-benzyl)urea)

  • Structure: Urea linked to isoquinoline and trifluoromethylbenzyl groups.
  • Key Data: Known as a TRPV1 antagonist (IC₅₀ = 10 nM). The trifluoromethyl group enhances potency by stabilizing ligand-receptor interactions .
  • Comparison: The target compound’s furan and pyrazole systems may reduce steric bulk compared to A-425619’s isoquinoline, possibly affecting target selectivity.

Data Tables

Table 1: Physicochemical Properties

Compound Name Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
Target Compound ~383.42* Not reported Furan, Pyrazole, Urea
1-Ethyl-3-(3-methyl-1-phenylpyrazol-4-ylmethyl)urea (9a) 286.34 148–150 Pyrazole, Urea
1-(3-(Trifluoromethyl)-1H-pyrazol-1-yl)-... ~480.36* Not reported CF₃, Triazolo-pyrazine, Urea
A-425619 361.35 Not reported Isoquinoline, CF₃, Urea

*Calculated based on structural formula.

Research Findings and Implications

  • Synthetic Challenges : The target compound’s furan and pyrazole groups may require regioselective synthesis to avoid side reactions, akin to methods used for 9a and imidazole-urea derivatives .
  • Pharmacological Potential: Analogous compounds (e.g., A-425619) suggest urea derivatives with aromatic heterocycles are viable drug candidates, but the furan’s role needs experimental validation .
  • SAR Insights : Pyrazole substituents (e.g., CF₃ vs. furan) critically influence target affinity and pharmacokinetics, as seen in patent compounds .

Biological Activity

The compound 1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-(3-phenylpropyl)urea is a novel pyrazole derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H18N4OC_{16}H_{18}N_{4}O, with a molecular weight of approximately 314.34 g/mol. The structure features a furan ring, a pyrazole moiety, and a phenylpropyl side chain, which contribute to its biological activity.

Biological Activity Overview

Pyrazole derivatives, including this compound, have been studied for various biological activities such as:

  • Anti-inflammatory
  • Antimicrobial
  • Anticancer
  • Neuroprotective

These activities are primarily attributed to their ability to interact with various biological targets, including enzymes and receptors.

Inhibitory Activity Against Cholinesterases

Recent studies have highlighted the potential of pyrazole derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in the treatment of Alzheimer's disease. The compound's structural features suggest that it may exhibit similar inhibitory effects.

Table 1: Inhibitory Potency of Pyrazole Derivatives

CompoundAChE IC50 (µM)BChE IC50 (µM)References
144.66–78.3450.36–88.36
20.20-
30.46-
40.42-
5506–1022-

The above table illustrates the IC50 values for various pyrazole compounds against AChE and BChE, indicating that small modifications in structure can significantly affect inhibitory potency.

The mechanisms by which pyrazole derivatives exert their biological effects include:

  • Enzyme Inhibition : Compounds may inhibit enzymes like AChE and BChE through reversible or irreversible binding.
  • Receptor Modulation : Certain pyrazole derivatives act as selective modulators for various receptors, including androgen receptors, which can influence cell proliferation in cancerous tissues.

Case Studies

  • Neuroprotective Effects : A study conducted by Shaikh et al. (2020) demonstrated that specific pyrazole derivatives exhibited neuroprotective properties by inhibiting cholinesterases, thereby enhancing cholinergic neurotransmission in models of Alzheimer's disease .
  • Anticancer Activity : Research indicated that compounds similar to the target structure showed significant anticancer activity by modulating androgen receptor pathways, particularly in prostate cancer cell lines .

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